An In-depth Technical Guide to Biotin-PEG4-PC-PEG4-alkyne
An In-depth Technical Guide to Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a versatile, heterobifunctional chemical linker designed for advanced applications in bioconjugation, chemical biology, and drug discovery. This multifunctional reagent incorporates several key features: a high-affinity biotin tag, a central photocleavable (PC) moiety, two polyethylene glycol (PEG4) spacers, and a terminal alkyne group. This unique combination of functionalities enables researchers to perform a variety of sophisticated molecular manipulations, including affinity purification, targeted protein degradation, and bioorthogonal labeling, with a level of control afforded by the light-induced cleavage of the linker.
This guide provides a comprehensive overview of the technical aspects of Biotin-PEG4-PC-PEG4-alkyne, including its physicochemical properties, detailed experimental protocols, and key applications.
Core Components and their Functions
The structure of Biotin-PEG4-PC-PEG4-alkyne is modular, with each component contributing a specific function:
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Biotin: This vitamin forms an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M). This high-affinity binding is widely exploited for the efficient capture and purification of biotinylated molecules.
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Polyethylene Glycol (PEG4) Spacers: The two PEG4 units are hydrophilic chains that enhance the solubility of the linker and the resulting conjugates in aqueous buffers.[1] They also provide flexibility and reduce steric hindrance, which is crucial for the efficient interaction of the terminal functional groups with their binding partners.[2]
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Photocleavable (PC) Linker: This central feature allows for the controlled release of conjugated molecules upon exposure to UV light, typically around 365 nm.[3] This enables "catch-and-release" applications, such as the gentle elution of proteins during affinity purification, thereby avoiding harsh denaturing conditions.[3]
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Alkyne Group: The terminal alkyne is a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent conjugation of the linker to molecules containing an azide group.[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅N₃O₆S | [1] |
| Molecular Weight | 457.58 g/mol | [5] |
| Appearance | White to grey amorphous solid | [5] |
| Purity | >95% (HPLC) | [5] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [5] |
Note: The molecular weight and formula for Biotin-PEG4-PC-PEG4-alkyne will be greater due to the presence of the photocleavable unit and the second PEG4 spacer.
Key Applications and Experimental Protocols
Affinity Purification with Photocleavable Elution
The combination of the biotin tag and the photocleavable linker makes this reagent ideal for the affinity purification of azide-modified biomolecules. The strong biotin-streptavidin interaction allows for efficient capture, while the photocleavable linker enables gentle elution of the purified molecule, preserving its native structure and function.
Experimental Workflow for Affinity Purification and Photocleavage
Below is a diagram illustrating the general workflow for using Biotin-PEG4-PC-PEG4-alkyne in an affinity purification experiment.
Representative Protocol: Photocleavable Biotinylation and Enrichment of an Azide-Modified Protein
This protocol is adapted from procedures for similar photocleavable biotin probes and should be optimized for the specific protein of interest.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Biotin-PEG4-PC-PEG4-alkyne
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(2-carboxyethyl)phosphine (TCEP)
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Streptavidin-coated magnetic beads
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Wash buffers (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., PBS)
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UV lamp (365 nm)
Procedure:
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Click Chemistry Reaction:
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To your azide-modified protein solution (e.g., 1 mg/mL), add Biotin-PEG4-PC-PEG4-alkyne to a final concentration of 100 µM.
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Add TCEP to a final concentration of 1 mM.
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Add a freshly prepared solution of CuSO₄ and sodium ascorbate (pre-mixed) to final concentrations of 1 mM and 5 mM, respectively.
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Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
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Removal of Excess Reagents:
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Remove unreacted Biotin-PEG4-PC-PEG4-alkyne and catalyst using a desalting column or dialysis.
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Affinity Capture:
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Equilibrate the streptavidin-coated magnetic beads with wash buffer.
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Incubate the biotinylated protein solution with the beads for 1 hour at 4°C with gentle rotation.
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Washing:
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.
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Photocleavable Elution:
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Resuspend the beads in 100 µL of elution buffer.
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Expose the bead suspension to a 365 nm UV lamp for 15-30 minutes on ice. The optimal exposure time should be determined empirically.
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Pellet the beads and collect the supernatant containing the purified protein.
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Analysis:
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Analyze the purified protein by SDS-PAGE, Western blot, or mass spectrometry.
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PROTAC Synthesis and Targeted Protein Degradation
Biotin-PEG4-PC-PEG4-alkyne can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4] The alkyne group allows for the modular attachment of a target protein ligand, while the biotin can be used for experimental validation and pull-down assays. The photocleavable linker offers the potential for spatiotemporal control over PROTAC activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC synthesized using the Biotin-PEG4-PC-PEG4-alkyne linker.
Representative Protocol: Synthesis of a PROTAC using Biotin-PEG4-PC-PEG4-alkyne
This is a general protocol and requires a target protein ligand functionalized with an azide group and an E3 ligase ligand that can be attached to the biotin end of the linker (or the biotin can be used as a tool for validation rather than E3 ligase recruitment in this context).
Materials:
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Azide-functionalized target protein ligand
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Biotin-PEG4-PC-PEG4-alkyne
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Solvent (e.g., DMSO/water mixture)
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Purification system (e.g., preparative HPLC)
Procedure:
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Dissolution:
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Dissolve the azide-functionalized target protein ligand (1 equivalent) and Biotin-PEG4-PC-PEG4-alkyne (1.1 equivalents) in a suitable solvent such as a 1:1 mixture of DMSO and water.
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Click Reaction:
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Add a freshly prepared solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by LC-MS.
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Work-up and Purification:
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Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by preparative HPLC to obtain the final PROTAC.
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Characterization:
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Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
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Conclusion
Biotin-PEG4-PC-PEG4-alkyne is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its modular design, incorporating a high-affinity tag, a photocleavable unit, hydrophilic spacers, and a bioorthogonal handle, provides a sophisticated means for the controlled manipulation of biomolecules. The ability to perform efficient affinity purification with gentle, light-induced elution, and its applicability in the modular synthesis of PROTACs, make it an invaluable reagent for a wide range of advanced experimental workflows. While specific quantitative data for this exact molecule is limited, the well-characterized functions of its components provide a strong basis for its rational application in the laboratory.
